Phytolaccoside E is a naturally occurring compound found in plants belonging to the Phytolaccaceae family, most notably in the Pokeweed (Phytolacca americana) []. Research into its potential applications is ongoing, but here are some areas where it shows promise:
Studies have investigated the potential of Phytolaccoside E as an antimicrobial agent. One study demonstrated its effectiveness against various fungal strains, suggesting its use in developing antifungal treatments [].
Research suggests Phytolaccoside E may possess anti-inflammatory properties. A study observed its ability to reduce inflammation in certain cell lines, warranting further investigation for its potential role in treating inflammatory conditions [].
Phytolaccoside E is a triterpenoid saponin predominantly found in the pokeweed species, particularly Phytolacca americana and Phytolacca acinosa. It is characterized by its complex structure, which includes a sugar moiety attached to a triterpenoid backbone. The molecular formula of Phytolaccoside E is and it is recognized for its potential biological activities and interactions within biological systems .
Phytolaccoside E exhibits a range of biological activities:
Synthesis methods for Phytolaccoside E typically involve extraction from natural sources or semi-synthetic modifications. Common approaches include:
Phytolaccoside E has several applications:
Research has highlighted various interactions involving Phytolaccoside E:
Several compounds share structural similarities with Phytolaccoside E. These include:
Compound Name | Structure Type | Unique Properties |
---|---|---|
Phytolaccoside A | Triterpenoid Saponin | Exhibits different toxicity profiles |
Phytolaccoside B | Triterpenoid Saponin | Known for stronger antiviral activity |
Phytolaccoside F | Triterpenoid Saponin | Distinct sugar composition affecting solubility |
Phytolaccoside E is unique due to its specific biological activities and interactions compared to these similar compounds. Its distinct structural features may contribute to its unique pharmacological properties and potential applications in medicine .
Phytolaccoside E is a complex triterpenoid saponin with the molecular formula C42H66O16 and a molecular weight of 827.0 grams per mole [1] [2]. This compound represents a sophisticated glycosidic structure consisting of a triterpene aglycone backbone covalently linked to oligosaccharide moieties [2]. The molecular composition includes 42 carbon atoms, 66 hydrogen atoms, and 16 oxygen atoms, reflecting the compound's substantial structural complexity [1] [5].
The structural architecture of Phytolaccoside E encompasses a pentacyclic triterpene core derived from jaligonic acid, which undergoes glycosylation to form the complete saponin structure [12] [24]. The compound features a disaccharide sugar chain composed of two monosaccharide units: D-xylose and D-glucose, which are attached to the aglycone through specific glycosidic linkages [4] [12]. The presence of multiple hydroxyl groups, carboxylic acid functionalities, and methyl ester groups contributes to the compound's distinctive physicochemical properties [2] [3].
Structural Component | Description | Molecular Contribution |
---|---|---|
Triterpene Aglycone | Jaligonic acid derivative | C31H48O6 core structure |
Xylose Unit | D-Xylose monosaccharide | C5H10O5 |
Glucose Unit | D-Glucose monosaccharide | C6H12O6 |
Methyl Ester Group | Carboxylate methylation | -COOCH3 |
Hydroxyl Groups | Multiple OH functionalities | Various positions |
The structural composition reveals Phytolaccoside E as 3-O-[(β-D-glucopyranosyl-(1→4)-O-β-D-xylopyranosyl)]-jaligonic acid 30-methyl ester, where the sugar chain is specifically attached at the C-3 position of the aglycone [12] [24]. This specific glycosylation pattern distinguishes Phytolaccoside E from other related triterpene saponins within the Phytolacca genus [13] [14].
The stereochemical complexity of Phytolaccoside E arises from multiple chiral centers distributed throughout both the aglycone and sugar components [4]. The triterpene backbone contains numerous asymmetric carbon atoms that define the three-dimensional spatial arrangement of the molecule [26] [29]. The pentacyclic structure adopts a characteristic chair-chair-chair-chair-chair conformation typical of oleanane-type triterpenoids [29] [34].
The sugar moieties exhibit specific anomeric configurations that are crucial for biological activity [4] [31]. The D-xylose unit maintains a β-anomeric configuration at the C-1 position, while the D-glucose residue also adopts a β-configuration [12] [24]. These specific stereochemical arrangements influence the compound's interaction with biological membranes and receptor systems [28] [31].
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating frame nuclear Overhauser Effect Spectroscopy (ROESY) experiments have been employed to determine the relative stereochemistry of the aglycone portion [4] [10]. The spatial relationships between different parts of the molecule reveal that the sugar chain extends away from the hydrophobic triterpene core, creating an amphiphilic molecular architecture characteristic of saponins [28] [31].
Stereochemical Feature | Configuration | Structural Impact |
---|---|---|
Aglycone Backbone | Multiple R/S centers | Defines 3D shape |
Xylose Anomeric Center | β-Configuration | Sugar orientation |
Glucose Anomeric Center | β-Configuration | Glycosidic linkage |
Hydroxyl Groups | Axial/Equatorial | Hydrogen bonding potential |
Phytolaccoside E exhibits distinctive physicochemical properties that reflect its dual hydrophilic-hydrophobic nature [2] [7]. The compound demonstrates a melting point range of 257-258°C, indicating substantial intermolecular interactions and structural stability [3]. The presence of multiple hydroxyl groups and the sugar chain confers hydrophilic character, while the triterpene aglycone provides hydrophobic properties [2] [28].
Solubility characteristics of Phytolaccoside E reflect its saponin nature, with limited water solubility due to the large hydrophobic aglycone core [2]. The compound shows improved solubility in polar organic solvents and demonstrates surface-active properties typical of triterpene saponins [28] [31]. These amphiphilic properties contribute to the compound's ability to interact with biological membranes and form complexes with cholesterol and other sterols [28].
The molecular structure influences the compound's stability under various conditions [3] [10]. Phytolaccoside E shows resistance to basic hydrolysis but can undergo acid-catalyzed hydrolysis of the glycosidic bonds under harsh conditions [4] [10]. The methyl ester functionality at position 30 represents a site of potential chemical modification and contributes to the compound's lipophilic character [12] [24].
Property | Value/Characteristic | Significance |
---|---|---|
Melting Point | 257-258°C | High thermal stability |
Water Solubility | Limited | Amphiphilic nature |
Molecular Weight | 827.0 g/mol | Large molecular size |
Surface Activity | Present | Membrane interaction |
Chemical Stability | pH dependent | Glycosidic bond sensitivity |
The complete structural characterization of Phytolaccoside E requires multiple complementary analytical techniques [10] [11]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary method for structure elucidation, providing detailed information about the molecular framework and connectivity [10] [35]. One-dimensional proton NMR (1H NMR) spectroscopy reveals characteristic signals for anomeric protons of the sugar units, typically appearing in the range of 4.4-5.2 parts per million [4] [35].
Carbon-13 NMR (13C NMR) spectroscopy provides essential information about the carbon skeleton, including the identification of carbonyl carbons, anomeric carbons, and quaternary centers [35] [36]. The 13C NMR spectrum of Phytolaccoside E displays characteristic signals for the triterpene aglycone carbons and the distinct carbon resonances of the attached sugar moieties [4] [35].
Two-dimensional NMR techniques play crucial roles in establishing connectivity and stereochemistry [10] [35]. Correlation Spectroscopy (COSY) experiments identify proton-proton coupling relationships, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy establishes long-range carbon-proton correlations essential for determining glycosidic linkages [4] [37]. Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) provide additional structural information [10] [11].
Mass spectrometry complements NMR analysis by providing accurate molecular weight determination and fragmentation patterns [18] [20]. High-resolution mass spectrometry confirms the molecular formula C42H66O16 and enables the identification of characteristic fragment ions resulting from the loss of sugar units [1] [18]. Electrospray ionization mass spectrometry (ESI-MS) typically shows molecular ion peaks at m/z values corresponding to various adduct forms [5] [18].
Analytical Method | Information Provided | Key Applications |
---|---|---|
1H NMR | Proton environments | Anomeric assignments |
13C NMR | Carbon framework | Structural backbone |
2D COSY | Proton connectivity | Spin system identification |
HMBC | Long-range correlations | Glycosidic linkages |
ROESY | Spatial relationships | Stereochemistry |
HR-MS | Accurate mass | Molecular formula |
Phytolaccoside E belongs to a structurally related family of triterpene saponins derived from jaligonic acid and phytolaccagenin aglycones [12] [15]. Jaligonic acid serves as the fundamental aglycone structure for numerous saponins found in Phytolacca species, including Phytolaccoside E, which represents the 30-methyl ester derivative with specific glycosylation at the C-3 position [12] [24]. This structural relationship places Phytolaccoside E within a broader chemical classification of oleanane-type triterpene derivatives [26] [27].
The biosynthetic relationship between Phytolaccoside E and phytolaccagenin reflects the metabolic pathways operating within Phytolacca plants [14] [15]. Phytolaccagenin represents another important aglycone structure that shares the fundamental pentacyclic triterpene backbone but differs in specific functional group arrangements and oxidation patterns [14] [17]. Both aglycones undergo enzymatic glycosylation processes that result in the formation of various saponin derivatives with distinct sugar chain compositions [14] [15].
Comparative structural analysis reveals that Phytolaccoside E and related compounds differ primarily in their glycosylation patterns and the degree of hydroxylation at specific positions [12] [13]. The presence of the disaccharide chain composed of xylose and glucose units distinguishes Phytolaccoside E from other jaligonic acid derivatives that may contain different sugar combinations or monosaccharide units [12] [24]. These structural variations influence the physicochemical properties and biological activities of the individual compounds [13] [28].
The structural diversity within the jaligonic acid derivative family includes compounds such as esculentoside series, phytolaccoside variants, and other related saponins [12] [14]. Each member of this family maintains the core triterpene structure while exhibiting unique combinations of hydroxylation patterns, methylation states, and glycosidic attachments [15] [24]. This structural relationship provides insights into the biosynthetic pathways and evolutionary relationships among triterpene saponins in the Phytolaccaceae family [12] [15].
Compound | Aglycone Type | Sugar Chain | Structural Relationship |
---|---|---|---|
Phytolaccoside E | Jaligonic acid methyl ester | Glc(1→4)Xyl | C-3 glycosylation |
Esculentoside G | Jaligonic acid methyl ester | Glc(1→4)Xyl + Glc | Additional glycosylation |
Phytolaccoside B | Jaligonic acid methyl ester | Xyl | Monosaccharide variant |
Phytolaccagenin | Hydroxylated derivative | Variable | Aglycone precursor |
The systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for Phytolaccoside E provides a comprehensive chemical identity that precisely describes the molecular structure [2] [16]. The complete IUPAC name is 10-[(3,4-dihydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl)oxy]-11-hydroxy-9-(hydroxymethyl)-2-(methoxycarbonyl)-2,6a,6b,9,12a-pentamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid [2].
This systematic nomenclature reflects the complex structural features of the molecule, including the pentacyclic picene-derived framework, multiple hydroxyl group substitutions, and the attached disaccharide moiety [2] [16]. The nomenclature specifically identifies the positions of hydroxyl groups, the methoxycarbonyl functionality, and the glycosidic attachments according to IUPAC conventions for complex natural products [16]. The Chemical Abstracts Service (CAS) registry number 65497-07-6 provides an additional unique identifier for the compound [2].
Alternative nomenclature systems recognize Phytolaccoside E by several synonymous names, including esculentoside A, reflecting its occurrence in multiple Phytolacca species [1] [3]. The compound is also known by its systematic biochemical designation as 3-O-β-D-glucopyranosyl-(1→4)-β-D-xylopyranosyl-jaligonic acid 30-methyl ester, which emphasizes the specific glycosidic linkages and aglycone structure [12] [24].
The InChI (International Chemical Identifier) key YRHWKFMGEDDGIJ-UHFFFAOYSA-N provides a standardized representation of the molecular structure for database searches and computational applications [2] [5]. This identifier enables unambiguous chemical identification across different scientific databases and literature sources [5] [16]. The Simplified Molecular Input Line Entry System (SMILES) notation further facilitates computational analysis and chemical informatics applications [5].
Nomenclature Type | Identifier | Application |
---|---|---|
IUPAC Name | 10-[(3,4-dihydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl)oxy]-11-hydroxy-9-(hydroxymethyl)-2-(methoxycarbonyl)-2,6a,6b,9,12a-pentamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid | Systematic identification |
CAS Number | 65497-07-6 | Registry identification |
Common Name | Phytolaccoside E | Literature reference |
InChI Key | YRHWKFMGEDDGIJ-UHFFFAOYSA-N | Database searches |
Alternative Name | Esculentoside A | Synonymous designation |